molecular formula C12H22ClNO2S B1446047 [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride CAS No. 1803611-45-1

[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride

Cat. No. B1446047
CAS RN: 1803611-45-1
M. Wt: 279.83 g/mol
InChI Key: HCPABEVSSZPVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride, also known as TQA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQA belongs to the class of compounds known as thioamides and is a derivative of the natural product, harmine.

Scientific Research Applications

Organic Acids in Industrial Operations

Organic acids such as formic, acetic, citric, and lactic acids have significant applications in acidizing operations for carbonate and sandstone formations, particularly in oil and gas extraction processes. These acids are chosen for their less corrosive nature and ability to remove formation damage, enhance dissolution of minerals, and improve oil recovery. They serve as alternatives to hydrochloric acid, especially in high-temperature applications, due to their retardation performance and lower risk of corrosion and sludging. For example, formic acid can intensify the reduction of corrosion rates in operations, while acetic and lactic acids are utilized to dissolve drilling mud filter cakes, and citric acid acts as an iron sequestering agent (Alhamad et al., 2020; Alhamad et al., 2020).

Organic Acids in Corrosion Inhibition

Organic acids are extensively used in industrial cleaning and as corrosion inhibitors for ferrous and non-ferrous metals in acidic solutions. The efficacy of these inhibitors is attributed to the presence of heteroatoms (O, S, N, P) and π-electrons, which facilitate the formation of protective layers on metal surfaces, thereby preventing corrosion. This has vast implications for maintenance and longevity of industrial machinery and infrastructure (Goyal et al., 2018).

Organic Acids in Pharmaceutical Applications

The review and patent literature highlight the potential of organic acids and their derivatives in medicinal applications, including as urease inhibitors for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The quest for effective urease inhibitors underscores the ongoing research and development efforts aimed at mitigating infections and associated complications, with acetohydroxamic acid being clinically used despite its side effects, thereby indicating the need for safer alternatives (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S.ClH/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13;/h10-11H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPABEVSSZPVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CSCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride

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